molecular formula C18H9NNa2O8S2 B14107341 disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate

Cat. No.: B14107341
M. Wt: 477.4 g/mol
InChI Key: FZUOVNMHEAPVBW-UHFFFAOYSA-L
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Description

Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate is a chemical compound with the molecular formula C18H9NNa2O8S2. It is known for its vibrant yellow color and is commonly used as a dye in various industries. This compound is also referred to as quinoline yellow and is recognized by its CAS number 83711-72-2 .

Preparation Methods

Chemical Reactions Analysis

Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the quinoline ring, affecting the compound’s color properties.

    Substitution: The sulfonate groups can participate in substitution reactions, where other functional groups replace them.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a dye in various chemical reactions to track and visualize reaction progress.

    Biology: The compound is employed in staining techniques to highlight specific structures in biological samples.

    Medicine: It serves as a marker in diagnostic tests and imaging techniques.

    Industry: The dye is used in the production of cosmetics, textiles, and food products .

Mechanism of Action

The mechanism of action of disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to changes in the optical properties of the compound, making it useful as a dye. The compound’s ability to bind to specific molecules allows it to be used in various diagnostic and imaging applications.

Comparison with Similar Compounds

Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate is unique due to its specific structure and vibrant yellow color. Similar compounds include:

This compound stands out due to its specific sulfonation, which provides unique optical properties and makes it highly effective in various applications.

Properties

Molecular Formula

C18H9NNa2O8S2

Molecular Weight

477.4 g/mol

IUPAC Name

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate

InChI

InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

FZUOVNMHEAPVBW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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